molecular formula C11H5BrOS B2786053 6-bromo-2H-naphtho[1,8-bc]thiophen-2-one CAS No. 20875-65-4

6-bromo-2H-naphtho[1,8-bc]thiophen-2-one

Cat. No. B2786053
CAS RN: 20875-65-4
M. Wt: 265.12
InChI Key: XUXKRCALJDCYGF-UHFFFAOYSA-N
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Description

6-bromo-2H-naphtho[1,8-bc]thiophen-2-one is a chemical compound that belongs to the class of naphthothiophene ketones. It has a molecular formula of C11H5BrOS .


Synthesis Analysis

The synthesis of this compound was prepared from naphthalene-1-thiol . The thiophenone core was hydrolyzed and dimethylated . More details about the synthesis process can be found in the referenced paper .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H5BrOS . The molecular weight is 265.12.

Scientific Research Applications

Derivative Synthesis

6-bromo-2H-naphtho[1,8-bc]thiophen-2-one is a compound that has been explored in the context of synthesizing various derivatives. For instance, derivatives including alcohols, ketones, and halogen derivatives of partially reduced naphtho-[1,8-bc] thiophene have been synthesized, as well as the sulfones of several of these compounds (Campaigne & Knapp, 1970). Another study focused on the reactivity of 2-bromothiapseudophenalenone and 2-bromothiapseudophenalenium salt, leading to the synthesis of substituted hydroxyiminothiapseudophenalenone derivatives (Neidlein & Seel, 1977).

Material Studies

Research has also been conducted in the field of material studies. One notable study involves the copper-catalyzed synthesis of polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes. These compounds exhibited solid emission, suggesting potential use in optoelectronic conjugated materials (Zhang et al., 2021).

Mass Spectrometry Analysis

The high-resolution mass spectra of derivatives of naphtho[1,8-bc]-thiophen have been analyzed, emphasizing the stability of the naphtho-[1,8-bc]thienylium cation. This is significant for understanding the structural and chemical properties of these derivatives (Hawthone & Porter, 1968).

Synthesis and Reactivity Studies

Extensive research has been conducted on the synthesis and reactivity of various naphtho[1,8-bc]thiophene derivatives. For example, a study on the synthesis and functionalization of 3-bromonaphtho[2,3b]thiophene, a linear sulfur-containing polycyclic aromatic hydrocarbon, showcased the preparation of a versatile set of derivatives (Burke et al., 2021).

Future Directions

The synthesized polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes exhibited solid emission, which made them potential candidates for use in optoelectronic conjugated materials . This suggests that 6-bromo-2H-naphtho[1,8-bc]thiophen-2-one and its derivatives could have potential applications in the field of optoelectronics.

properties

IUPAC Name

9-bromo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrOS/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(13)14-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXKRCALJDCYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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